![molecular formula C13H12N2OS B2703265 N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine CAS No. 1251614-33-1](/img/structure/B2703265.png)
N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine
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Overview
Description
“N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” is a compound that contains a furan ring and a thiazole ring . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of “N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” can be represented by the InChI code1S/C14H14N2O2S/c1-2-17-11-6-3-7-12-13 (11)16-14 (19-12)15-9-10-5-4-8-18-10/h3-8H,2,9H2,1H3, (H,15,16)
. Physical And Chemical Properties Analysis
“N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” is a solid substance . Its molecular weight is 274.34 .Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors or enzymes. The compound’s structural features may allow it to interact with biological targets, making it a promising scaffold for designing novel drugs. For instance, modifications to its furan or thiazole moieties could enhance its bioactivity .
Antibacterial Agents
Thiazole derivatives, including compounds similar to N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine, have demonstrated antibacterial activity. Researchers investigate their effectiveness against various bacterial strains, aiming to develop new antibiotics. By understanding the mechanism of action and optimizing the compound’s structure, scientists can create potent antibacterial agents .
Anti-Inflammatory Properties
Thiazoles have diverse biological activities, including anti-inflammatory effects. Researchers explore the potential of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine in reducing inflammation. Animal models and in vitro studies help elucidate its anti-inflammatory mechanisms and evaluate its efficacy .
Synthetic Methodology and Microwave-Assisted Reactions
The synthesis of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine involves microwave-assisted conditions. This method highlights the importance of efficient synthetic routes. Researchers study the reaction mechanisms, optimization parameters, and scalability. Understanding these aspects contributes to synthetic methodology and process intensification .
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine is a compound that belongs to the thiazole class of molecules . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVJYRAKXPMSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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